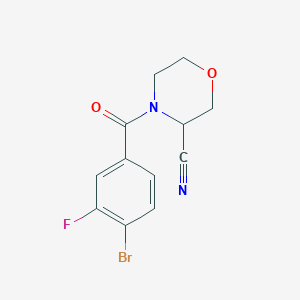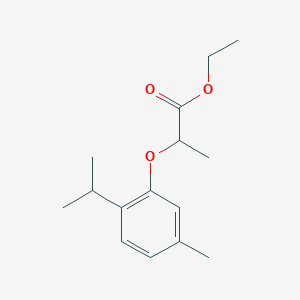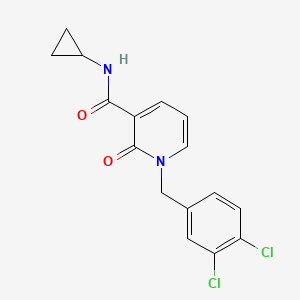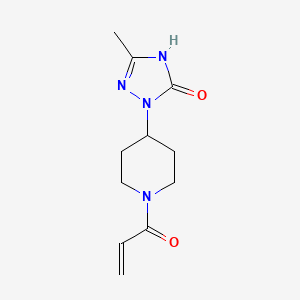
1-(3-Fluorophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a thiourea derivative that has been synthesized using advanced chemical techniques.
Aplicaciones Científicas De Investigación
Anticancer Applications
The compound has been evaluated for its potential as an anticancer agent. Research indicates that derivatives similar to the target compound show potent cytotoxic activity against various cancer cell lines. For instance, a quinazolinone-based derivative displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, hinting at its effectiveness as an anti-cancer agent. These findings were supported by cytotoxicity tests against human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells, demonstrating low micromolar range IC50 values compared to standard drugs like docetaxel (Riadi et al., 2021).
Synthesis and Characterization
The compound's synthesis and characterization have been explored, showcasing the versatility of thiourea derivatives in medicinal chemistry. One study detailed the one-pot synthesis of quinazolin-4-yl-thioureas, highlighting the method's efficiency and the structural confirmation of the products through various spectroscopic techniques (Fathalla et al., 2001). Another research effort focused on novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates as potential anticancer agents, indicating the structural diversity and applicability of related compounds in drug discovery (Fang et al., 2016).
Antimicrobial Activity
Research into thiourea derivatives also includes their antimicrobial potential. A study on the synthesis of linezolid-like molecules evaluated their antimicrobial activities, demonstrating that modifications to the thiourea moiety can lead to compounds with significant antibacterial properties (Başoğlu et al., 2012). Additionally, the development of novel antibacterial agents based on fluorinated quinolone structures has shown promising results against both Gram-positive and Gram-negative bacteria, underscoring the potential of fluoroquinolone-based derivatives in addressing antibiotic resistance (Kuramoto et al., 2003).
Herbicidal Activities
Beyond medical applications, thiourea derivatives have been explored for their herbicidal activities. For example, research into triazolinone derivatives identified novel compounds with potent Protox inhibitory activities, suggesting the applicability of these derivatives in agricultural settings to control broadleaf weeds (Luo et al., 2008).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-12-5-6-13-10-14(18(24)23-17(13)9-12)7-8-21-19(25)22-16-4-2-3-15(20)11-16/h2-6,9-11H,7-8H2,1H3,(H,23,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVNZCGRMBXNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2949733.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2949737.png)

![Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B2949739.png)

![3-(3-ethoxypropyl)-2-((3-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2949744.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/no-structure.png)
![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2949748.png)

![N-Methyl-N-[2-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2949750.png)
